5-(2-氯苯基)-3,4-二氢-2H-吡咯

描述

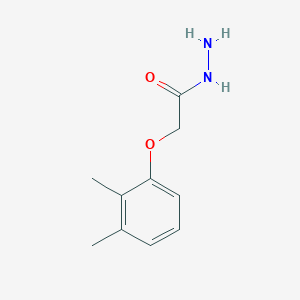

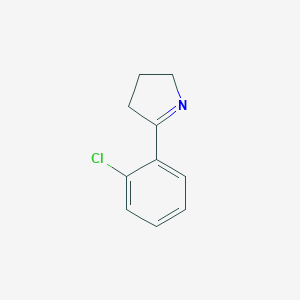

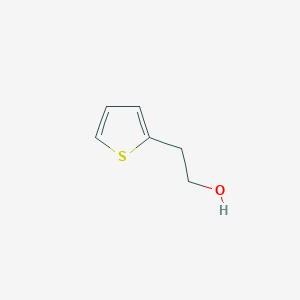

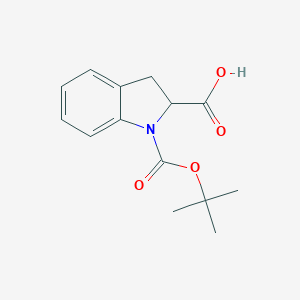

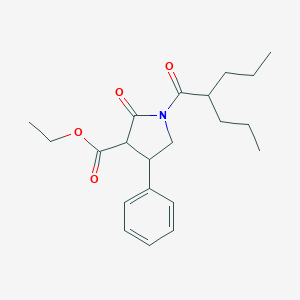

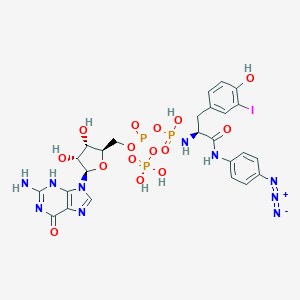

5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The presence of a 2-chlorophenyl group suggests that the compound may exhibit interesting electronic and structural properties due to the electron-withdrawing nature of the chlorine substituent.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although the specific synthesis of 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the analysis of various pyrrole-containing compounds . These studies reveal the geometries of the molecules, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Pyrrole derivatives can participate in a range of chemical reactions, often influenced by the substituents attached to the pyrrole ring. For example, the presence of electron-withdrawing groups like chlorine can affect the reactivity of the compound towards nucleophiles or electrophiles. The anion-binding properties of pyrrole derivatives have also been explored, with some compounds exhibiting color changes upon deprotonation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a chlorophenyl group can increase the compound's polarity and potentially its ability to form hydrogen bonds . Computational studies, including density functional theory (DFT), can predict various properties and provide insights into the electronic characteristics of the compound .

科学研究应用

荧光共轭聚合物

贝尔林和蒂克(2000)的研究描述了含有1,4-二氧杂-3,6-二苯基吡咯并[3,4-c]吡咯和1,4-苯基单元的π-共轭聚合物的合成,这些单元与5-(2-氯苯基)-3,4-二氢-2H-吡咯密切相关。这些聚合物表现出强烈的荧光和高光化学稳定性,适用于电子应用(Beyerlein & Tieke, 2000)。

化学合成与分析

奎罗加等人(1999)和拉德尔等人(2009)的研究涉及合成与5-(2-氯苯基)-3,4-二氢-2H-吡咯结构相似的化合物,重点关注它们的化学性质和在药物合成等领域的潜在应用(Quiroga et al., 1999); (拉德尔等人,2009)。

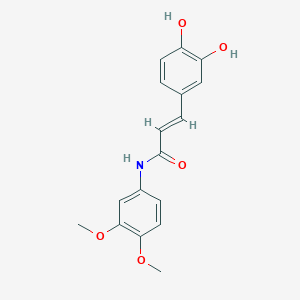

抗分枝杆菌药物

比阿瓦等人(2008)讨论了1,5-二苯基吡咯衍生物的合成,包括与5-(2-氯苯基)-3,4-二氢-2H-吡咯相关结构的化合物。这些衍生物被评估其对结核分枝杆菌的活性,表明在抗微生物疗法中具有潜在应用(Biava et al., 2008)。

结构和晶体学研究

拉马扎尼等人(2019)和沙阿等人(2010)的研究侧重于与5-(2-氯苯基)-3,4-二氢-2H-吡咯相关的化合物的晶体结构分析。这些研究提供了关于分子几何、堆积多态性和分子间相互作用的见解,这对于理解这些化合物的物理和化学性质至关重要(Ramazani et al., 2019); (Shah et al., 2010)。

安全和危害

This would involve a discussion of the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic routes, potential uses, or modifications to the compound that could enhance its properties or activity.

Please note that the availability and depth of this information can vary greatly depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help find more detailed information.

属性

IUPAC Name |

5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSMQEJORMBCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563606 | |

| Record name | 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |

CAS RN |

129540-25-6 | |

| Record name | 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

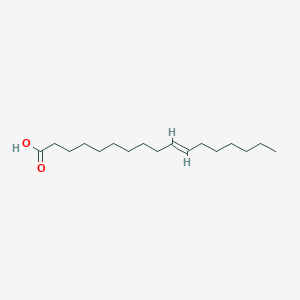

![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)

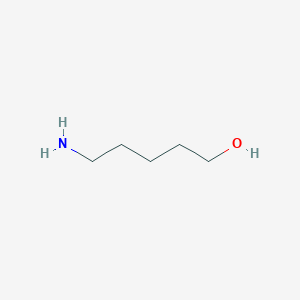

![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)